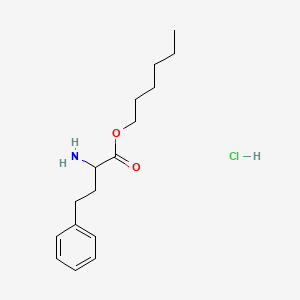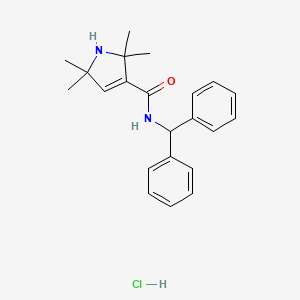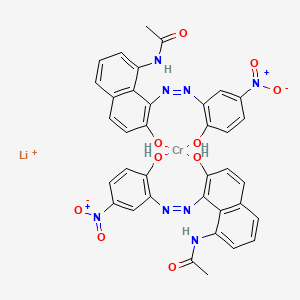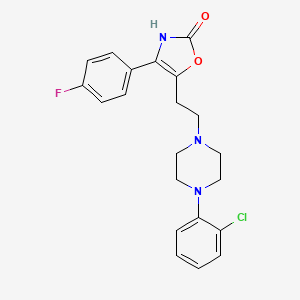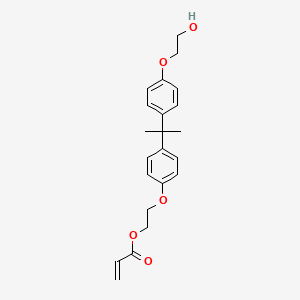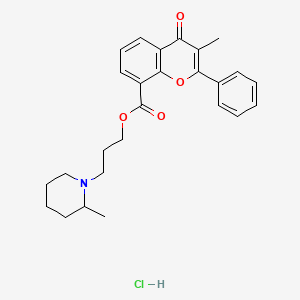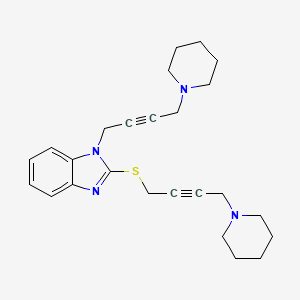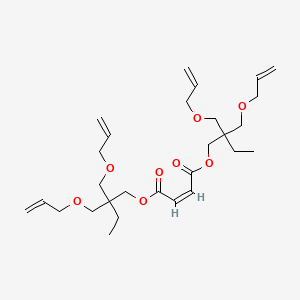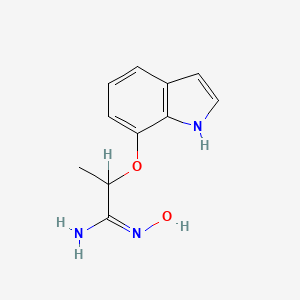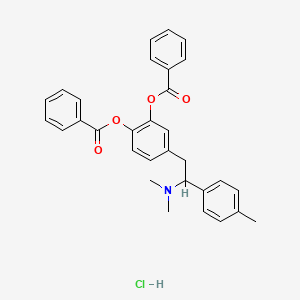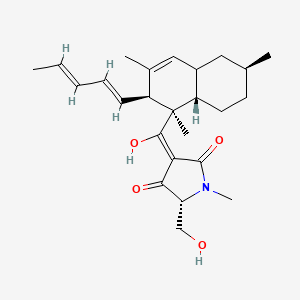
2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-(hydroxy((1R,2S,4aR,6S,8aS)-1,2,4a,5,6,7,8,8a-octahydro-1,3,6-trimethyl-2-(1E,3E)-1,3-pentadienyl-1-naphthalenyl)methylene)-1-methyl-, (3E,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-(hydroxy((1R,2S,4aR,6S,8aS)-1,2,4a,5,6,7,8,8a-octahydro-1,3,6-trimethyl-2-(1E,3E)-1,3-pentadienyl-1-naphthalenyl)methylene)-1-methyl-, (3E,5R)- is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including hydroxyl, methyl, and naphthalenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidinedione ring and the subsequent addition of hydroxymethyl and hydroxy groups. Common reagents used in the synthesis may include aldehydes, ketones, and various catalysts. The reaction conditions often require precise temperature control and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product, with factors such as temperature, solvent, and reaction time playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinedione derivatives with different substituents. These compounds may share some structural features but differ in their functional groups and overall properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific stereochemistry
Propiedades
Número CAS |
207791-30-8 |
|---|---|
Fórmula molecular |
C25H35NO4 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(3E,5R)-3-[[(1R,2S,6S,8aS)-1,3,6-trimethyl-2-[(1E,3E)-penta-1,3-dienyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C25H35NO4/c1-6-7-8-9-18-16(3)13-17-12-15(2)10-11-19(17)25(18,4)23(29)21-22(28)20(14-27)26(5)24(21)30/h6-9,13,15,17-20,27,29H,10-12,14H2,1-5H3/b7-6+,9-8+,23-21+/t15-,17?,18-,19-,20+,25-/m0/s1 |
Clave InChI |
GQYNYOOJEMDNNZ-LWUDIGNESA-N |
SMILES isomérico |
C/C=C/C=C/[C@H]1C(=CC2C[C@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C)C |
SMILES canónico |
CC=CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


